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Compound of Interest

Compound Name: Ald-Ph-PEG4-NH-Boc

Cat. No.: B605298

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of advanced
bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and
Proteolysis-Targeting Chimeras (PROTACS). This linker features three key components: a
phenyl aldehyde group for chemoselective ligation, a tetraethylene glycol (PEG4) spacer to
enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent
conjugation following deprotection. This guide provides a comprehensive overview of its
physicochemical properties, a detailed experimental workflow for its application in ADC
synthesis, and a logical diagram of the conjugation process.

Physicochemical Properties

The molecular formula and weight of Ald-Ph-PEG4-NH-Boc can vary slightly depending on the
precise structure, specifically the linkage between the phenyl group and the PEG spacer.
Below is a summary of the data available from various suppliers.
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. Value (Structure 1: CHO- Value (Structure 2: Ald-Ph-

Data Point
Ph-CONH-PEG4-NHBoc) PEG4-Boc)
Ald-Ph-PEG4-NH-Boc, DF-

Synonyms Ald-Ph-PEG4-t-butyl ester
PEG4-NH-Boc

Molecular Formula C23H36N208 C23H35N08

Molecular Weight 468.55 g/mol 453.53 g/mol

Note: The presence of an amide bond (CONH) in Structure 1 accounts for the difference in
molecular formula and weight compared to a direct ether or other linkage in Structure 2.

Core Applications in Drug Development

Ald-Ph-PEG4-NH-Boc serves as a versatile tool in creating complex biomolecules. Its primary
applications lie in:

o Antibody-Drug Conjugates (ADCSs): This linker facilitates the attachment of a cytotoxic
payload to a monoclonal antibody. The aldehyde group can be used for site-specific
conjugation to an antibody, while the deprotected amine can be coupled to the drug.

o PROTACS: In the synthesis of PROTACS, this linker can connect a ligand that binds to a
target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target
protein.[1]

Experimental Protocols

The following sections detail a representative workflow for the use of Ald-Ph-PEG4-NH-Boc in
the synthesis of an Antibody-Drug Conjugate. This process involves two main stages: the
conjugation of the linker to an aminooxy-modified antibody and the subsequent deprotection
and conjugation of a cytotoxic payload.

Stage 1: Oxime Ligation to an Aminooxy-Modified
Antibody

This protocol describes the reaction between the aldehyde group of Ald-Ph-PEG4-NH-Boc
and an aminooxy group on a modified antibody to form a stable oxime linkage.
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Materials:

o Aminooxy-modified monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered
saline, pH 6.5-7.5)

e Ald-Ph-PEG4-NH-Boc

e Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
 Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:

e Preparation of Linker Stock Solution: Dissolve Ald-Ph-PEG4-NH-Boc in anhydrous DMSO
or DMF to a concentration of 10-20 mM.

e Conjugation Reaction:

o To the aminooxy-modified mAb solution, add the Ald-Ph-PEG4-NH-Boc stock solution.
The molar ratio of linker to antibody should be optimized but a starting point of 5-10 fold
molar excess of the linker is common.

o The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture
should ideally be kept below 10% (v/v) to maintain antibody stability.

o Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with
gentle agitation.

e Purification:

o Remove the excess, unreacted linker and any byproducts by purifying the reaction mixture
using size-exclusion chromatography (SEC).

o The fractions containing the antibody-linker conjugate are collected.

o Characterization: Confirm the successful conjugation and determine the linker-to-antibody
ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or
hydrophobic interaction chromatography (HIC).
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Stage 2: Boc Deprotection and Payload Conjugation

This protocol outlines the removal of the Boc protecting group from the conjugated linker and
the subsequent attachment of a cytotoxic payload.

Materials:

Purified antibody-linker conjugate from Stage 1

o Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50%

v/v)

o Cytotoxic payload with a reactive group for amine conjugation (e.g., a carboxylic acid)

o Coupling agents for amide bond formation (e.g., EDC and NHS)

e Quenching solution (e.g., hydroxylamine or Tris buffer)

 Purification system (e.g., SEC)

Procedure:

e Boc Deprotection:

o Lyophilize or buffer-exchange the antibody-linker conjugate into an appropriate anhydrous
solvent system if necessary, although aqueous-compatible deprotection methods are
preferred to maintain protein integrity. A common method for small molecules involves
dissolving the compound in a solution of TFA in DCM.[1] The reaction is typically stirred at
room temperature until the starting material is consumed, as monitored by an appropriate
analytical method.[2]

o For antibodies, a milder deprotection condition is necessary. After deprotection, neutralize
the reaction and remove the deprotection reagents, often through buffer exchange or
dialysis.

o Payload Activation (if necessary): If the cytotoxic payload contains a carboxylic acid, it needs
to be activated to an amine-reactive ester.
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o Dissolve the payload, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF.

o Allow the activation reaction to proceed at room temperature for 15-30 minutes.
e Payload Conjugation:
o Add the activated payload solution to the deprotected antibody-linker conjugate.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted
activated payload.

 Final Purification: Purify the final Antibody-Drug Conjugate using SEC or another suitable
chromatographic technique to remove unconjugated payload and other impurities.

o Final Characterization: Characterize the final ADC to determine the drug-to-antibody ratio
(DAR), purity, and biological activity.

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate
using Ald-Ph-PEG4-NH-Boc.
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Workflow for ADC synthesis using Ald-Ph-PEG4-NH-Boc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Ald-Ph-PEG4-NH-Boc for
Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605298#molecular-weight-and-formula-of-ald-ph-
peg4-nh-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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